4-(3-Fluorosulfonyloxyphenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorosulfonyloxyphenyl)oxane is a chemical compound characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorosulfonyloxyphenyl)oxane typically involves the introduction of the fluorosulfonyloxy group to a phenyl ring, followed by the formation of the oxane ring. One common method involves the use of fluorosulfonyl chloride as a reagent, which reacts with a phenol derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorosulfonyloxyphenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyloxy group to a hydroxyl group.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
4-(3-Fluorosulfonyloxyphenyl)oxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorosulfonyloxyphenyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorosulfonyloxyphenyl)methane
- 4-(3-Fluorosulfonyloxyphenyl)ethane
- 4-(3-Fluorosulfonyloxyphenyl)propane
Uniqueness
4-(3-Fluorosulfonyloxyphenyl)oxane is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-(3-fluorosulfonyloxyphenyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c12-17(13,14)16-11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNUWMOADRZFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.